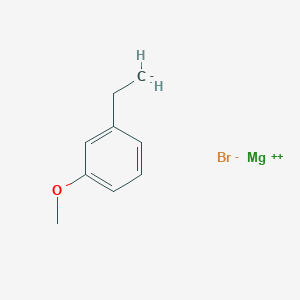
3-Methoxyphenethylmagnesium bromide
Übersicht
Beschreibung
3-Methoxyphenethylmagnesium bromide, also known as mescaline, is a psychoactive drug that is derived from the peyote cactus. It is known for its hallucinogenic properties and has been used for religious and spiritual purposes for centuries. In recent years, scientific research has been conducted to study the synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes : Research conducted by Sağlam et al. (2010) involved the synthesis and characterization of nickel and cobalt complexes using a derivative of 3-methoxyphenethylmagnesium bromide. This study contributes to understanding the structural properties and potential applications of such metal complexes in various fields, including catalysis and material science (Sağlam, Çelik, Yılmaz, & İde, 2010).
Iron-Catalyzed Reductions in Organic Synthesis : Rollick et al. (1982) explored the iron-catalyzed reduction of various propyl bromides using Grignard reagents, including this compound. This study enhances the understanding of iron catalysis in organic synthesis, particularly in reduction reactions that form important building blocks in chemical synthesis (Rollick, Nugent, & Kochi, 1982).
Nickel-Catalyzed Cross-Coupling Reactions : Tobisu et al. (2016) reported on nickel-catalyzed cross-coupling reactions involving methoxyarenes and alkylmagnesium halides, highlighting the role of this compound in these processes. This research contributes to the development of efficient methods for forming carbon-carbon bonds, a fundamental aspect of organic synthesis (Tobisu, Takahira, Morioka, & Chatani, 2016).
Model Reactions in Organic Chemistry : Antkowiak and Gessner (1984) utilized this compound in the synthesis of specific pyridine derivatives, demonstrating its application in model reactions that mimic more complex chemical transformations (Antkowiak & Gessner, 1984).
1,4-Addition Reactions in Organic Synthesis : Grootaert et al. (1982) described the uncatalyzed 1,4-addition of phenylmagnesium bromide to certain substrates, followed by alkylation and hydrolysis, where derivatives of this compound played a crucial role. This research is significant for the synthesis of cyclohexanones, a key component in many organic molecules (Grootaert, Mijngheer, & Clercq, 1982).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
magnesium;1-ethyl-3-methoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGNGGUIYQBSSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



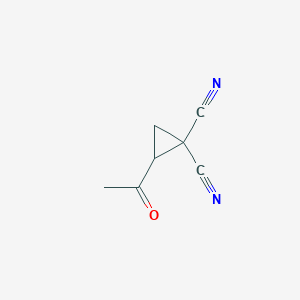
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
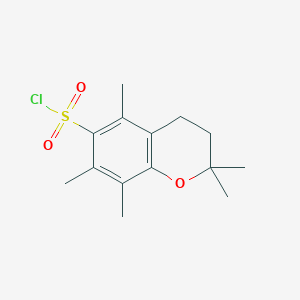
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
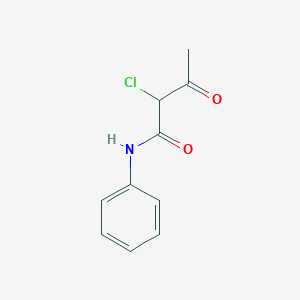
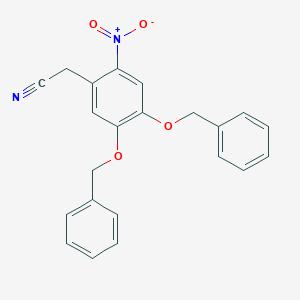
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)

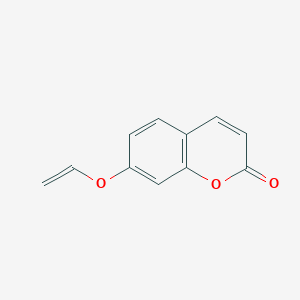

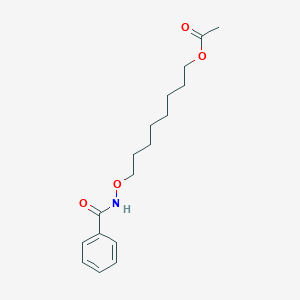
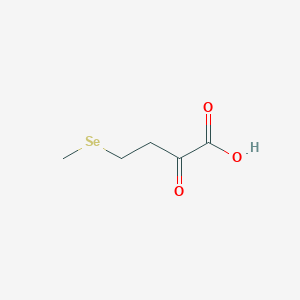
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)
